L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate

Protease Kinetics Chymotrypsin Assay Fluorogenic Substrate

L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate (H-Phe-AMC·TFA) is the definitive fluorogenic substrate for proteases with primary specificity for N-terminal or P1 phenylalanine residues, including chymotrypsin, the 20S proteasome, calpains, and DPPI. The TFA counterion enhances aqueous solubility and stability, enabling robust, miniaturized high-throughput screening. Kinetic parameters (kcat/Km, Km) vary by orders of magnitude among related AMC substrates; substitution without re-validation compromises data reproducibility. This ≥98% (HPLC) pure, single-enantiomer (S-isomer) product ensures reliable enzyme characterization, inhibitor screening, and QC benchmarking. Essential for drug discovery and chemical biology campaigns requiring Phe-specific readouts.

Molecular Formula C21H19F3N2O5
Molecular Weight 436.4 g/mol
CAS No. 108321-84-2
Cat. No. B555326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate
CAS108321-84-2
Synonyms108321-84-2; L-Phenylalanine7-amido-4-methylcoumarintrifluoroacetatesalt; (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide2,2,2-trifluoroacetate; L-Phenylalanine4-methyl-7-coumarinylamidetrifluoroacetatesalt; SCHEMBL380768; 78089_FLUKA; MolPort-003-939-037; C19H18N2O3.C2HF3O2; 7339AH; AKOS015910343; AK144164; P-3500; I14-40715; L-Phenylalanine7-amido-4-methylcoumarin,trifluoroacetatesalt
Molecular FormulaC21H19F3N2O5
Molecular Weight436.4 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C19H18N2O3.C2HF3O2/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13;3-2(4,5)1(6)7/h2-9,11,16H,10,20H2,1H3,(H,21,23);(H,6,7)/t16-;/m0./s1
InChIKeyTWTCFDQXNADDLQ-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate (CAS 108321-84-2): A Core Fluorogenic Phenylalanine-AMC Substrate for Protease Research


The target compound, also known as L-phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt (H-Phe-AMC · TFA), is a fluorogenic peptide substrate belonging to the 7-amino-4-methylcoumarin (AMC) class of protease substrates [1]. Upon enzymatic cleavage by proteases with chymotrypsin-like specificity, aminopeptidases, or certain cysteine proteases, it releases the highly fluorescent 7-amino-4-methylcoumarin moiety, enabling sensitive and quantitative detection of proteolytic activity . The trifluoroacetate (TFA) salt form is utilized to enhance aqueous solubility and stability, making it suitable for a wide range of biochemical assay conditions .

Critical Procurement Distinctions for (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate: Why Simple Phenylalanine-AMC Interchange is Not Supported by Evidence


In protease research, substituting one fluorogenic AMC substrate for another can introduce significant and quantifiable variability in assay results. The target compound's specific identity as a single amino acid derivative, its counterion (TFA), and its stereochemistry (S-isomer) dictate its precise kinetic interaction with target enzymes. The data below demonstrate that key performance parameters—catalytic efficiency (kcat/Km), Michaelis constant (Km), and substrate specificity—can vary by orders of magnitude among structurally related AMC substrates [1]. Therefore, generic substitution without experimental re-validation is a primary source of data irreproducibility and can lead to erroneous conclusions in enzyme characterization, inhibitor screening, and drug discovery workflows.

Quantitative Differentiation Evidence for L-Phenylalanine 7-Amido-4-Methylcoumarin Trifluoroacetate (CAS 108321-84-2)


Chymotrypsin Activity Detection: Comparative kcat/Km Analysis

For the detection of chymotrypsin activity, the target compound is the minimal recognition element. However, the inclusion of additional amino acids dramatically alters substrate efficiency. A foundational study comparing AMC substrates for chymotrypsin reported a kcat/Km ratio of 78 for Glutaryl-Phe-AMC, whereas the tripeptide substrate Ala-Ala-Phe-AMC · TFA demonstrated a kcat/Km ratio of 1660, representing an over 21-fold increase in catalytic efficiency [1]. This demonstrates that even minor modifications to the peptide chain flanking the core phenylalanine-AMC motif produce large, quantifiable changes in substrate performance.

Protease Kinetics Chymotrypsin Assay Fluorogenic Substrate

Aminopeptidase Substrate Profiling: Km and Catalytic Efficiency Comparison

In a comparative study of single amino acid-AMC substrates with a specific aminopeptidase, L-Phe-AMC exhibited a Michaelis constant (Km) of 60 ± 13 μM and a catalytic efficiency (kcat/Km) of 1.1 × 10⁵ s⁻¹ M⁻¹ [1]. In contrast, the substrate L-Leu-AMC demonstrated a significantly lower Km of 17 ± 3 μM and a higher catalytic efficiency of 3.4 × 10⁵ s⁻¹ M⁻¹ [1]. These data show that L-Leu-AMC has a roughly 3.5-fold higher affinity (lower Km) and a 3.1-fold higher catalytic efficiency than L-Phe-AMC for this enzyme.

Aminopeptidase Enzyme Kinetics Substrate Specificity

N-Terminal Modification Impact: Essential Amino Group for Dipeptidyl Peptidase I Activity

The presence of a free, charged N-terminal amino group is a critical determinant of substrate recognition for enzymes like dipeptidyl peptidase I (DPPI, cathepsin C). A study using the dipeptide substrate Gly-Phe-AMC demonstrated that replacing the N-terminal NH₂ group with an OH or NH(CH₃) group reduced the kcat/Km value by two to three orders of magnitude (100- to 1000-fold) [1]. This underscores the essential nature of the unmodified N-terminus, a feature present in H-Phe-AMC (the target compound) but often absent or blocked in extended peptide-AMC substrates.

Dipeptidyl Peptidase I Cathepsin C Substrate Recognition

Solubility and Assay Compatibility: The TFA Salt Advantage

The target compound is supplied as a 2,2,2-trifluoroacetate (TFA) salt, which is a deliberate formulation choice to enhance its physicochemical properties. The TFA counterion is known to improve the aqueous solubility of the compound, making it easier to prepare concentrated stock solutions and integrate into aqueous-based biochemical assays . While direct solubility data for the free base vs. TFA salt of this specific compound were not found in the provided sources, vendor datasheets consistently state that the TFA salt form 'improves stability and solubility in aqueous solutions' and note its solubility in water .

Solubility Assay Development Formulation

Optimal Application Scenarios for (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate in Research and Industrial Settings


Characterization of Aminopeptidases and Proteases with P1 Phenylalanine Specificity

This compound is the definitive substrate for quantifying the activity of aminopeptidases and other proteases that exhibit a primary specificity for an N-terminal or P1 phenylalanine residue. Its use is essential for determining the Michaelis-Menten kinetic constants (Km, kcat) of these enzymes . As demonstrated in Section 3, the use of other amino acid-AMC substrates (e.g., Leu-AMC) yields vastly different kinetic values and cannot substitute for this specific tool.

High-Throughput Screening (HTS) for Inhibitors of Chymotrypsin-like Proteases and Calpains

The compound's fluorogenic nature makes it ideal for miniaturized, high-throughput screening assays to identify novel small-molecule inhibitors of target proteases, including chymotrypsin, the 20S proteasome, and calpains . The release of highly fluorescent AMC upon cleavage provides a robust, sensitive, and easily automated readout, directly supporting drug discovery and chemical biology campaigns .

Investigations into Dipeptidyl Peptidase I (DPPI/Cathepsin C) Mechanism

As established in Section 3, the free N-terminal amino group of this substrate is a critical recognition element for DPPI . Consequently, this compound serves as a precise molecular probe for dissecting the substrate recognition and catalytic mechanism of DPPI, particularly in studies focused on the enzyme's role in progranzyme activation and immune cell function .

Quality Control and Validation in Peptide and Protein Engineering

Due to its well-defined structure and the commercial availability of high-purity material (≥98% by HPLC ), this compound is a reliable standard for quality control applications. It can be used to benchmark the activity of newly engineered protease variants, validate the performance of novel assay systems, and ensure consistency across different production lots in industrial enzyme manufacturing and research settings .

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